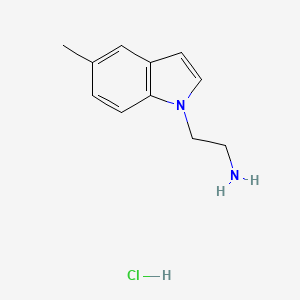

2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2-(5-methylindol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-9-2-3-11-10(8-9)4-6-13(11)7-5-12;/h2-4,6,8H,5,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVKSPHFUHBCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the reaction of 5-methylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indoline derivatives.

Scientific Research Applications

Antidepressant and Anxiolytic Activity

Research indicates that compounds with indole structures can exhibit significant antidepressant and anxiolytic effects. For instance, derivatives of 2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride have been studied for their interaction with serotonin receptors, particularly the 5HT2C receptor subtype, which is implicated in mood regulation. These compounds have shown potential as partial agonists at these receptors, suggesting their utility in treating conditions such as depression and anxiety disorders .

Neuroprotective Properties

Another promising application is in neuroprotection. Indole derivatives have been explored for their ability to inhibit tau aggregation, a process associated with neurodegenerative diseases like Alzheimer's. The compound's structural features may contribute to its efficacy as a therapeutic agent in preventing tau-induced toxicity .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are also noteworthy. Studies have shown that certain modifications to the indole structure enhance antibacterial activity against resistant strains of bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .

Synthetic Pathways

The synthesis of this compound often involves multi-step reactions starting from readily available indole derivatives. For example, a common synthetic route includes the alkylation of indoles followed by reductive amination processes .

| Step | Reaction | Yield |

|---|---|---|

| 1 | Alkylation of indole | 65% |

| 2 | Reductive amination | 70% |

These synthetic methods are crucial for developing various analogs with enhanced biological activity.

Case Studies on Derivatives

Several studies have documented the synthesis of derivatives of this compound, evaluating their biological activities:

- Case Study 1 : A derivative was synthesized and tested for its effect on the 5HT2C receptor, showing improved binding affinity compared to the parent compound, indicating potential as an antidepressant .

- Case Study 2 : Another derivative demonstrated significant antimicrobial activity against Gram-positive bacteria, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Organic Electronics

Indole derivatives are being investigated for applications in organic electronics due to their semiconducting properties. The incorporation of this compound into organic light-emitting diodes (OLEDs) has shown promise in improving device efficiency and stability .

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or additive to develop materials with specific thermal and mechanical properties. Its ability to form stable interactions with other polymer chains can enhance material performance in various applications .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Physical State : Light brown powder (similar to 3-substituted analogs) .

- Safety Profile : Classified for acute oral toxicity (H301), skin irritation (H315), and serious eye damage (H318) .

Applications :

Primarily used in laboratory settings for chemical synthesis and pharmacological research. Its structural analogs are studied for interactions with heat shock proteins (e.g., HSP90) and neurotransmitter receptors .

Structural Analogues: Positional Isomerism and Substitution Effects

The compound’s biological and chemical properties are heavily influenced by the position of the ethylamine side chain (1- vs. 3-indole substitution) and substituents on the indole ring .

Table 1: Structural and Physical Comparison

Biological Activity

2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride, also known as 5-methylindole-2-ethanamine, is an indole derivative that has garnered attention for its potential biological activities. This compound's structural features, particularly the methyl substitution at the 5-position of the indole ring, contribute to its stability and reactivity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the indole structure is significant as it is associated with various pharmacological effects.

Biological Activities

Research indicates that 2-(5-methyl-1H-indol-1-yl)ethanamine exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary findings suggest that 2-(5-methyl-1H-indol-1-yl)ethanamine may inhibit enzymes involved in cancer progression, thereby influencing pathways related to cell growth and apoptosis .

- Neuropharmacological Effects : Similar compounds have demonstrated activity at serotonin receptors, indicating a potential role in modulating mood and anxiety disorders .

The biological activities of 2-(5-methyl-1H-indol-1-yl)ethanamine are attributed to its ability to interact with various biological targets. For instance, it may inhibit specific enzymes or receptors involved in critical signaling pathways. The compound's interaction with serotonin receptors could explain its neuropharmacological effects .

Comparative Analysis with Similar Compounds

A comparative analysis of 2-(5-methyl-1H-indol-1-yl)ethanamine with structurally similar compounds reveals differences in their biological activities:

| Compound Name | Description | Notable Activity |

|---|---|---|

| 2-(5-methoxy-1-methyl-1H-indol-3-yl)ethanamine | Indole derivative with methoxy substitution | Antidepressant properties |

| 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride | Chlorine-substituted derivative | Potent antimicrobial activity |

| 2-(2-methyl-1H-indol-1-YL)ethanamine | Lacks methyl group at the fifth position | Reduced reactivity and activity |

The unique substitution pattern of 2-(5-methyl-1H-indol-1-yl)ethanamine enhances its stability and alters its reactivity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of indole compounds to evaluate their biological activities. For instance, a study on novel indoline-based inhibitors demonstrated that modifications at various positions significantly influenced their inhibitory activities against specific enzymes like lipoxygenase (LOX) . Such findings underscore the importance of structural modifications in enhancing biological efficacy.

In another study involving pyrazinoindoles, compounds were found to exhibit selectivity for serotonin receptor subtypes, highlighting the potential therapeutic applications of indole derivatives in treating psychiatric disorders . These findings suggest that further exploration of 2-(5-methyl-1H-indol-1-yl)ethanamine could yield valuable insights into its pharmacological potential.

Q & A

What are the recommended methods for synthesizing 2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride, and how can purity be ensured?

Basic

Synthesis typically involves alkylation of 5-methylindole with chloroethylamine under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Purity is ensured via:

- Recrystallization : Using ethanol/water mixtures to remove unreacted starting materials.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for separation.

- Characterization : NMR (¹H/¹³C) for structural confirmation and LC-MS to verify molecular weight .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic

Safety protocols are extrapolated from structurally related indole derivatives:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation (GHS H335).

- Storage : Airtight containers in cool, dry environments to avoid decomposition .

How can researchers investigate the molecular interactions of this compound with target proteins like HSP90?

Advanced

Methodology adapted from studies on analogous indole derivatives (e.g., tryptamine hydrochloride):

- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on residues like GLU527 and TYR604 observed in HSP90 interactions .

- X-ray Crystallography : Co-crystallize the compound with HSP90 (expressed in E. coli) to resolve 3D binding structures. SHELX software is recommended for refinement .

- Validation : Perform site-directed mutagenesis (e.g., E527A mutation) to confirm critical hydrogen bonds .

What analytical techniques are most effective for resolving contradictions in structural data?

Advanced

Address discrepancies using complementary methods:

- Multi-Technique Validation : Cross-validate NMR data with high-resolution mass spectrometry (HRMS) and IR spectroscopy.

- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms.

- Crystallography : Compare experimental XRD patterns with computational predictions (e.g., Mercury CSD) .

What are the key physicochemical properties critical for experimental design?

Basic

Critical properties (extrapolated from analogs):

- pKa : ~16.8 (amine group), determined via potentiometric titration.

- Solubility : Hydrophilic (soluble in water/methanol, poorly in chloroform).

- Stability : Degrades above 200°C; store at -20°C for long-term stability .

How can in vitro assays be optimized to study pharmacological activity?

Advanced

Optimization strategies:

- Dose-Response Curves : Use concentrations from 1 nM–100 µM in HSP90 inhibition assays (ATPase activity measured via malachite green assay).

- Controls : Include known HSP90 inhibitors (e.g., geldanamycin) for baseline comparison.

- Cell-Based Assays : Monitor cytotoxicity (MTT assay) and target engagement (Western blot for HSP90 client proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.